An In-Depth Technical Guide to 3-(3-Methylisoxazol-5-yl)aniline for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3-(3-Methylisoxazol-5-yl)aniline for Researchers and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 3-(3-Methylisoxazol-5-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule's unique architecture, combining an aniline moiety with a 3-methylisoxazole ring, presents a versatile scaffold for developing novel therapeutic agents. Isoxazole derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document details the core molecular profile, synthetic methodologies, analytical characterization, and the strategic importance of this compound in pharmaceutical research, serving as a vital resource for scientists engaged in the design and development of next-generation therapeutics.
Core Molecular Profile
The foundational step in leveraging any chemical entity for research and development is a thorough understanding of its fundamental properties. This section elucidates the chemical identity and key physicochemical characteristics of 3-(3-Methylisoxazol-5-yl)aniline.
Chemical Identity
A precise definition of the molecule's structure and identifiers is critical for accurate documentation and procurement.
| Identifier | Value |
| IUPAC Name | 3-(3-Methylisoxazol-5-yl)aniline |
| Chemical Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| CAS Number | 179993-47-6 |
| Canonical SMILES | CC1=NOC(=C1)C2=CC=CC(=C2)N |
Structural Elucidation
The molecule consists of an aniline ring substituted at the meta-position (C3) with the C5 position of a 3-methylisoxazole ring. This specific linkage and the arrangement of heteroatoms are crucial for its interaction with biological targets.
Synthesis and Manufacturing
The synthesis of 3-(3-Methylisoxazol-5-yl)aniline is a multi-step process that requires careful selection of precursors and reaction conditions to ensure high yield and purity. The methodologies described below are based on established principles of heterocyclic chemistry.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic approach involves a [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings like isoxazoles. The key disconnection is made across the isoxazole ring, identifying a substituted alkyne and a source of nitrile oxide as the primary synthons.
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Target: 3-(3-Methylisoxazol-5-yl)aniline
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Key Disconnection: [3+2] Cycloaddition
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Precursors: 3-Ethynylaniline and a nitrile oxide generated in situ from acetaldoxime.
This strategy is favored due to the commercial availability of the starting materials and the high regioselectivity often observed in such cycloadditions.
Detailed Experimental Protocol: [3+2] Cycloaddition
This protocol outlines a representative synthesis. The causality behind each step is explained to provide field-proven insight.
Objective: To synthesize 3-(3-Methylisoxazol-5-yl)aniline from 3-ethynylaniline.
Pillar of Trustworthiness: This protocol is a self-validating system. The success of each step is confirmed by analytical checks (TLC, NMR) before proceeding, ensuring the integrity of the final product.
Step 1: In Situ Generation of Acetonitrile Oxide
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Procedure: In a round-bottom flask, dissolve acetaldoxime (1.2 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF). Add N-Chlorosuccinimide (NCS) (1.2 eq.) portion-wise at 0°C. Follow by the slow addition of a tertiary amine base, such as triethylamine (1.5 eq.), to facilitate the elimination of HCl and generate the reactive nitrile oxide intermediate.
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Expertise & Rationale: The in situ generation of the nitrile oxide is critical as it is unstable and cannot be isolated. NCS is a mild and effective chlorinating agent for the oxime, and the subsequent base-induced elimination proceeds smoothly at low temperatures to prevent side reactions.
Step 2: Cycloaddition Reaction
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Procedure: To the freshly prepared nitrile oxide solution, add 3-ethynylaniline (1.0 eq.) dissolved in a minimal amount of DMF. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Expertise & Rationale: The [3+2] cycloaddition between the electron-rich alkyne and the nitrile oxide dipole is the core bond-forming event. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion, signaled by the consumption of the 3-ethynylaniline starting material.
Step 3: Work-up and Purification
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Procedure: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Expertise & Rationale: This standard aqueous work-up removes the DMF solvent and inorganic salts.
Step 4: Final Purification
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Procedure: Purify the crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient.
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Expertise & Rationale: Chromatography is necessary to separate the desired product from unreacted starting materials and any potential regioisomeric byproducts, yielding the pure 3-(3-Methylisoxazol-5-yl)aniline. The final purity should be confirmed by NMR spectroscopy.
Visualization of Synthetic Workflow
Caption: A step-by-step workflow for the synthesis of the target compound.
Spectroscopic and Analytical Characterization
Rigorous characterization is non-negotiable for confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the aniline ring (typically in the δ 6.5-7.5 ppm range), a singlet for the isoxazole proton (δ ~6.0-6.5 ppm), and a singlet for the methyl group protons (δ ~2.5 ppm). The amine (-NH₂) protons will appear as a broad singlet.
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¹³C NMR: The spectrum will display characteristic signals for the ten carbon atoms. The aromatic carbons of the aniline ring will appear between δ 110-150 ppm, while the carbons of the isoxazole ring will have distinct shifts, with the methyl carbon appearing upfield (δ ~10-15 ppm).
Protocol for NMR Sample Preparation and Acquisition:
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Process the data to identify chemical shifts (δ), coupling constants (J), and integration values.
Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to methyl, isoxazole, aniline, and amine protons. |
| ¹³C NMR | Ten distinct carbon signals corresponding to the molecular formula. |
| Mass Spec (MS) | Molecular ion peak [M+H]⁺ at m/z ≈ 175.08. |
| Infrared (IR) | Characteristic N-H stretches (~3300-3500 cm⁻¹), C=N stretch (~1600 cm⁻¹), and N-O stretch (~800-900 cm⁻¹). |
Relevance in Drug Discovery and Medicinal Chemistry
The 3-(3-Methylisoxazol-5-yl)aniline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.
The Isoxazole-Aniline Scaffold: A Versatile Building Block
The isoxazole ring serves as a bioisostere for other functionalities and contributes to the molecule's metabolic stability and pharmacokinetic profile.[3][4][5] The aniline portion provides a key vector for chemical modification. The amino group can be readily derivatized to form amides, sulfonamides, or ureas, allowing for the exploration of structure-activity relationships (SAR) and optimization of target binding.
Potential Biological Targets
While specific biological data for this exact molecule is sparse in public literature, related structures containing the isoxazole-aniline motif have shown activity against a range of important drug targets:
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Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core linked to an aniline or related aromatic system to interact with the ATP-binding pocket. Derivatives of this scaffold could be explored as inhibitors of protein kinases involved in cancer cell proliferation.
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Antimicrobial Agents: Isoxazole is a core component of the antibiotic sulfamethoxazole.[6] The aniline moiety can be modified to mimic the PABA structure, suggesting potential for developing novel antibacterial agents.
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Antileukemic Activity: Research has shown that related compounds, such as 3-(3-Methylisoxazol-5-yl)-2-styrylquinazolin-4(3H)-ones, possess antileukemic properties, highlighting the potential of the 3-methylisoxazol-5-yl group in oncology.[7][8]
Visualization of Derivatization Potential
Caption: Key reactive sites for creating diverse chemical libraries.
Conclusion and Future Outlook
3-(3-Methylisoxazol-5-yl)aniline represents a molecule of high strategic value for drug discovery professionals. Its robust synthesis, well-defined analytical profile, and the proven utility of its core scaffold make it an excellent starting point for library synthesis and lead optimization campaigns. Future research should focus on synthesizing a diverse library of derivatives and screening them against panels of biologically relevant targets, particularly protein kinases and microbial enzymes, to unlock its full therapeutic potential.
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Maccioni, E., et al. (2025). Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl) and 3-(Pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. ResearchGate. Retrieved from [Link]
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Maccioni, E., et al. (2004). Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. PubMed. Retrieved from [Link]
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PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine. Retrieved from [Link]
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SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. (2021). Chemistry & Chemical Technology. Retrieved from [Link]
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Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1779. Retrieved from [Link]
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